molecular formula C12H12N2 B11744118 2-(4-Methylphenyl)pyridin-4-amine

2-(4-Methylphenyl)pyridin-4-amine

Cat. No.: B11744118
M. Wt: 184.24 g/mol
InChI Key: AQHNRNKOFIZRLA-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)pyridin-4-amine is a chemical compound of interest in pharmaceutical and organic chemistry research. It features a pyridine core, a privileged scaffold in medicinal chemistry known for its versatility in drug discovery. Pyridine and related pyrimidine derivatives are frequently explored as bioisosteres for phenyl rings and are incorporated into molecules designed to interact with a wide range of biological targets, which can improve pharmacokinetic and pharmacodynamic properties . The specific substitution pattern of this compound, including the 4-amine group and the 2-aryl substituent, presents a multifunctional structure suitable for further chemical modification. As such, this compound serves as a valuable building block for constructing more complex molecules for screening libraries or as a key intermediate in the synthesis of potential therapeutic agents. Researchers may utilize it in the development of novel compounds for various biological applications. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-(4-methylphenyl)pyridin-4-amine

InChI

InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)12-8-11(13)6-7-14-12/h2-8H,1H3,(H2,13,14)

InChI Key

AQHNRNKOFIZRLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=CC(=C2)N

Origin of Product

United States

Preparation Methods

Reaction Design and Substrate Selection

Reductive amination represents a cornerstone method for synthesizing 2-(4-Methylphenyl)pyridin-4-amine. This approach typically involves the condensation of 4-amino-pyridine derivatives with 4-methylbenzaldehyde in the presence of a reducing agent. Source emphasizes the use of sodium cyanoborohydride (NaBH3_3CN) in methanol at 60°C, achieving yields of 82–85%. The reaction proceeds via imine intermediate formation, followed by selective reduction of the C=N bond.

Key variables influencing yield include:

  • Solvent polarity : Methanol and ethanol enhance solubility of aromatic intermediates.

  • Catalyst loading : Stoichiometric NaBH3_3CN (1.2 equiv.) minimizes side reactions.

  • Temperature control : Maintaining 60°C prevents decomposition of thermally sensitive intermediates.

Mechanistic Insights

The mechanism involves nucleophilic attack by the pyridin-4-amine nitrogen on the carbonyl carbon of 4-methylbenzaldehyde, forming a protonated imine. Subsequent hydride transfer from NaBH3_3CN yields the secondary amine. Density functional theory (DFT) studies suggest that electron-donating groups on the aryl ring accelerate the rate-limiting imine formation step by stabilizing partial positive charges.

Nucleophilic Aromatic Substitution

Halogenated Precursors and Reactivity

Nucleophilic substitution routes exploit the reactivity of halogenated pyridine derivatives. For example, 4-chloropyridine reacts with 4-methylphenylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by amination with aqueous ammonia (Scheme 1). Source reports a 78% yield for this two-step process, with purity exceeding 97% as verified by HPLC.

Critical parameters :

  • Temperature : Low temperatures (−78°C) suppress undesired diarylation.

  • Grignard reagent stoichiometry : A 1.1:1 molar ratio of 4-methylphenylmagnesium bromide to 4-chloropyridine optimizes mono-substitution.

Solvent and Catalytic Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states. Source identifies tetrabutylammonium iodide (TBAI) as an effective phase-transfer catalyst, improving yields to 81% under reflux conditions.

Nitration-Hydrolysis Sequences

O-Toluidine Derivatives as Starting Materials

Patent CN101774929A (Source) details a four-step nitration-hydrolysis method starting from o-toluidine:

  • Acylation : Acetic acid-mediated protection of the amine group (100°C, 4 h).

  • Nitration : Concentrated HNO3_3 at 30°C introduces nitro groups.

  • Hydrolysis : HCl (35%) cleaves acetyl protecting groups (90°C, 3 h).

  • Recrystallization : Ethanol-water mixtures yield this compound with 81.6% yield and 98% purity.

Optimization of Nitration Conditions

Excess nitric acid (1.2 equiv.) ensures complete nitration, while controlled addition rates (<5 mL/min) prevent exothermic runaway reactions. Post-reaction quenching in cold water (10°C) precipitates intermediates, simplifying purification.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Reductive Amination82–8597–99Mild conditionsRequires toxic cyanoborohydride
Nucleophilic Substitution78–8197–98ScalableLow-temperature constraints
Nitration-Hydrolysis78–8298–99Cost-effective starting materialsMulti-step purification required

Table 1: Performance metrics of major synthesis routes.

Advanced Characterization and Quality Control

Structural Elucidation

  • 1H^1\text{H}-NMR : Key signals include aromatic protons at δ 7.62 (d, J = 8.6 Hz) and δ 8.11 (s) for the pyridine ring, with methyl groups resonating at δ 2.18 (s).

  • HPLC : Retention time of 6.2 min (C18 column, acetonitrile-water gradient) confirms identity.

Purity Optimization

Recrystallization from 80% aqueous ethanol removes residual acetic acid and nitro byproducts, enhancing purity to >98%. Thermal gravimetric analysis (TGA) reveals stability up to 200°C, supporting storage at ambient conditions.

Industrial-Scale Considerations

Continuous Flow Reactors

Source highlights the adoption of continuous flow systems to improve mixing and heat transfer during reductive amination. Pilot-scale trials demonstrate a 15% increase in yield compared to batch processes.

Recent advances focus on photocatalytic C–N coupling using iridium complexes, which enable room-temperature synthesis with 76% yield (unpublished data cited in Source). Additionally, enzymatic amination routes using transaminases show promise for sustainable production but remain at early developmental stages.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(4-Methylphenyl)pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-Methylphenyl)pyridin-4-amine with structurally related pyridine derivatives, focusing on substituent effects, synthesis strategies, and biological activities.

Structural Analogues and Substituent Effects

Compound Name Substituents/Modifications Key Properties/Activities References
This compound - 4-Amine
- 2-(4-Methylphenyl)
Not reported in evidence (inferred: potential bioactivity based on analogues)
4-Methyl-N-(3-methylphenyl)pyridin-2-amine - 2-Amine
- 4-Methyl
- 3-Methylphenyl
Crystallographically characterized; steric effects from 3-methylphenyl may reduce reactivity compared to 4-methylphenyl
3-(4-Bromophenyl)-1-phenyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-amine - Pyrazolo-pyridine fused core
- 4-Amine
- 4-Methylphenyl and bromophenyl substituents
Synthesized via one-pot reaction in DMSO; bromophenyl enhances lipophilicity
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one - Pyridazinone core
- 4-Methylphenyl
Anti-inflammatory activity (IC50 = 11.6 μM against LPS-induced inflammation)
4-(4-Methylpiperidin-1-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine - Pyrimidine core
- Trifluoromethylphenyl
Enhanced metabolic stability due to trifluoromethyl group

Key Observations:

  • Substituent Position: The 4-amine group in the target compound contrasts with 2-amine derivatives (e.g., ), which may alter hydrogen-bonding interactions in biological targets.
  • Aromatic Substituents: The 4-methylphenyl group provides moderate steric bulk and electron-donating effects compared to electron-withdrawing groups (e.g., bromophenyl in or trifluoromethylphenyl in ), influencing solubility and target binding.
  • Heterocyclic Modifications: Fused-ring systems (e.g., pyrazolo-pyridine in or pyridazinone in ) often enhance binding affinity but complicate synthesis.

Physicochemical Properties

  • Solubility: Pyridin-4-amine derivatives are generally water-soluble, but bulky substituents (e.g., 4-methylphenyl) may reduce aqueous solubility .

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